



Application Notes and Protocols for In-Vivo Studies of HC-5404-Fu

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Compound of Interest		
Compound Name:	HC-5404-Fu	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is an orally bioavailable, potent, and highly selective inhibitor of the serine/threonine kinase PERK (Protein kinase R-like endoplasmic reticulum kinase).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[3][4][5] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells exploit the UPR to adapt and survive.[5][6] By inhibiting PERK, **HC-5404-Fu** disrupts this adaptive mechanism, leading to unresolved ER stress and subsequent tumor cell apoptosis.[1][6] Preclinical studies have demonstrated its anti-tumor activity both as a monotherapy and in combination with other anti-cancer agents, including VEGFR tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors.[1][3][7]

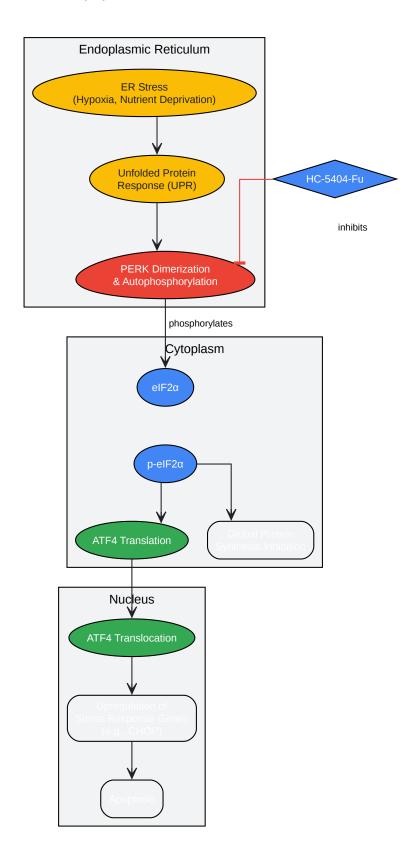
These application notes provide detailed protocols for in-vivo studies using **HC-5404-Fu**, based on preclinical data from various cancer models.

Mechanism of Action: PERK Signaling Pathway

Under ER stress, PERK is activated and initiates a signaling cascade that includes the phosphorylation of eIF2α, leading to a temporary attenuation of global protein synthesis while promoting the translation of specific stress-responsive proteins like ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis,



such as CHOP. Inhibition of PERK by **HC-5404-Fu** blocks this adaptive response, leading to increased cellular stress and apoptosis.





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Caption: PERK Signaling Pathway and Inhibition by HC-5404-Fu.

Quantitative Data Summary

Table 1: Monotherapy Activity of HC-5404-Fu in a Renal

Cancer Xenograft Model

Animal Model	Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
Nude Mice	786-O	HC-5404-Fu (30 mg/kg)	Oral, twice	48%	[2]

Table 2: Combination Therapy of HC-5404-Fu with VEGFR-TKIs in Renal Cell Carcinoma (RCC) Xenograft Models



Animal Model	Cell Line	Combinatio n Treatment	Dosing Schedule	Outcome	Reference
Nude Mice	786-O	HC-5404-Fu (30 mg/kg) + Sunitinib (40 mg/kg)	HC-5404-Fu: Oral, BID; Sunitinib: Oral, QD	Enhanced TGI	[8]
Nude Mice	786-O	HC-5404-Fu (30 mg/kg) + Axitinib (30 mg/kg)	Oral, twice daily for both	Enhanced TGI, induced tumor regression in axitinib- progressed tumors	[1][8]
Nude Mice	786-O	HC-5404-Fu (30 mg/kg) + Lenvatinib (10 mg/kg)	HC-5404-Fu: Oral, BID; Lenvatinib: Oral, QD	Enhanced TGI	[8]
Nude Mice	786-O	HC-5404-Fu (30 mg/kg) + Cabozantinib (30 mg/kg)	HC-5404-Fu: Oral, BID; Cabozantinib: Oral, QD	Enhanced TGI	[8]
Nude Mice	A498, Caki-1	HC-5404-Fu + VEGFR- TKIs	Not specified	Significantly enhanced TGI	[1]
PDX Models	18 RCC PDX models	HC-5404-Fu (30 mg/kg) + Axitinib (30 mg/kg)	Oral, twice daily for both	≥50% tumor regression in 9 out of 18 models	[8][9]

Table 3: Combination Therapy of HC-5404-Fu with an Immune Checkpoint Inhibitor



Animal Model	Cell Line	Combinatio n Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
C57BL/6 Mice	MB49 (Bladder)	HC-5404-Fu + anti-PD-1	HC-5404-Fu: Oral, BID; anti-PD-1: IP, every 3 days	75%	[3]
C57BL/6 Mice	MB49 (Bladder)	HC-5404-Fu (monotherapy)	Oral, BID	32%	[3]
C57BL/6 Mice	MB49 (Bladder)	anti-PD-1 (monotherapy)	IP, every 3 days	53%	[3]

Experimental Protocols

Protocol 1: Evaluation of HC-5404-Fu in Combination with VEGFR-TKIs in a Renal Cell Carcinoma Xenograft Model

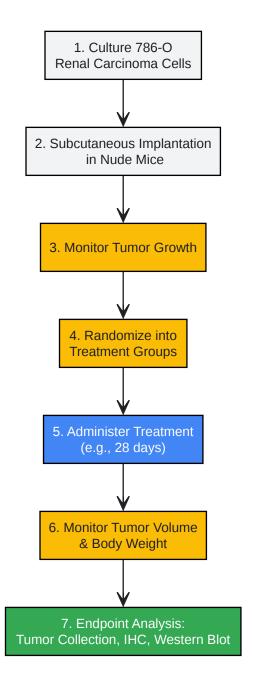
This protocol is based on studies using the 786-O human renal cell carcinoma cell line.[1][8]

- 1. Animal Model and Cell Line:
- Animal: Female athymic nude mice (6-8 weeks old).
- Cell Line: 786-O human renal cell carcinoma cells.
- Cell Preparation: Culture 786-O cells in appropriate media. Harvest cells and resuspend in a
 1:1 mixture of PBS and Matrigel for subcutaneous injection.
- Tumor Implantation: Subcutaneously inject 5 x 10⁶ 786-O cells into the flank of each mouse.



- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
- 2. Treatment Groups (Example):
- Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral, BID).
- Group 2: HC-5404-Fu (30 mg/kg, oral, BID).
- Group 3: VEGFR-TKI (e.g., Axitinib, 30 mg/kg, oral, BID).
- Group 4: HC-5404-Fu (30 mg/kg, oral, BID) + VEGFR-TKI (e.g., Axitinib, 30 mg/kg, oral, BID).
- 3. Drug Formulation and Administration:
- HC-5404-Fu: Formulate in 0.5% methylcellulose for oral gavage.
- VEGFR-TKIs: Formulate as per manufacturer's instructions or established protocols (e.g., Axitinib in 0.5% carboxymethylcellulose, pH 2-3).
- Administration: Administer drugs for a specified period (e.g., 28 days).
- 4. Endpoints and Analysis:
- Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = (length x width²)/2).
- Body Weight: Monitor animal body weight as an indicator of toxicity.
- Pharmacodynamic Markers: At the end of the study, collect tumor tissue for analysis of pPERK, ATF4, and other relevant markers by Western blot or immunohistochemistry (IHC).
- Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA).





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Caption: Experimental Workflow for RCC Xenograft Studies.

Protocol 2: Evaluation of HC-5404-Fu in Combination with Anti-PD-1 in a Syngeneic Bladder Cancer Model

This protocol is based on studies using the MB49 murine bladder cancer cell line.[3]

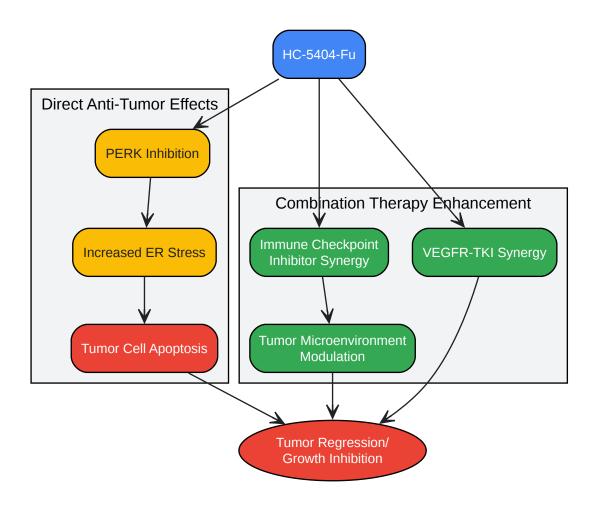
1. Animal Model and Cell Line:



- Animal: C57BL/6 mice.
- Cell Line: MB49 murine bladder cancer cells.
- Tumor Implantation: Subcutaneously inoculate C57BL/6 mice with MB49 cells.
- 2. Treatment Groups:
- Group 1: Vehicle control.
- Group 2: **HC-5404-Fu** (dose to be optimized, oral, BID).
- Group 3: Anti-PD-1 antibody (e.g., RMP1-14, intraperitoneal injection, every 3 days).
- Group 4: **HC-5404-Fu** + Anti-PD-1 antibody.
- 3. Treatment Initiation:
- Begin treatment when tumors are established (e.g., day 8 post-inoculation).
- 4. Endpoints and Analysis:
- Tumor Growth: Monitor tumor volume as described in Protocol 1.
- Immune Cell Infiltration: At the end of the study, collect tumors and draining lymph nodes for flow cytometry analysis of immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells).
- Immunohistochemistry: Analyze tumor sections for markers of immune activation.

Logical Relationship Diagram





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Caption: Logical Relationship of **HC-5404-Fu**'s Therapeutic Effects.

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